molecular formula C8H10N2 B1462185 1-(but-3-yn-1-yl)-2-methyl-1H-imidazole CAS No. 1159735-08-6

1-(but-3-yn-1-yl)-2-methyl-1H-imidazole

Cat. No.: B1462185
CAS No.: 1159735-08-6
M. Wt: 134.18 g/mol
InChI Key: ZWIMEHPUNJRYTC-UHFFFAOYSA-N
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Description

1-(but-3-yn-1-yl)-2-methyl-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound features a but-3-yn-1-yl group attached to the nitrogen atom at position 1 and a methyl group at position 2. The presence of the alkyne group (but-3-yn-1-yl) imparts unique chemical properties, making it a subject of interest in various fields of research.

Properties

IUPAC Name

1-but-3-ynyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-4-6-10-7-5-9-8(10)2/h1,5,7H,4,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIMEHPUNJRYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(but-3-yn-1-yl)-2-methyl-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of 2-methylimidazole with but-3-yn-1-yl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of 1-(but-3-yn-1-yl)-2-methyl-1H-imidazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(but-3-yn-1-yl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The alkyne group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or sodium hydride in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted imidazoles.

    Oxidation: Formation of imidazole carboxylic acids or ketones.

    Reduction: Formation of imidazole alkanes or alkenes.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that imidazole derivatives, including 1-(but-3-yn-1-yl)-2-methyl-1H-imidazole, exhibit notable antimicrobial properties. A study highlighted the synthesis of novel imidazole derivatives which showed effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Properties
Imidazole compounds have been investigated for their anti-inflammatory effects. For instance, a series of imidazole derivatives were synthesized and evaluated for their ability to inhibit pro-inflammatory mediators and reduce pain in animal models. The findings suggest that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Potential in Neurological Disorders
There is ongoing research into the neuroprotective effects of imidazole derivatives. Some studies have suggested that these compounds may help mitigate conditions like ischemic cerebrovascular disease by inhibiting specific enzymes involved in platelet aggregation and reducing oxidative stress .

Material Science Applications

Polymer Synthesis
Imidazole derivatives are utilized in the synthesis of advanced materials, including polymers with enhanced thermal and mechanical properties. The incorporation of 1-(but-3-yn-1-yl)-2-methyl-1H-imidazole into polymer matrices has shown improved performance characteristics, making them suitable for applications in coatings and composites.

Catalysis
The compound serves as a ligand in various catalytic processes, particularly in organic synthesis. Its unique structure allows it to stabilize metal catalysts, enhancing their efficiency in reactions such as cross-coupling and oxidation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of imidazole derivatives against resistant strains of bacteria. The results demonstrated that certain derivatives exhibited significant inhibition zones in disk diffusion assays, suggesting their potential as new antibiotics .

Case Study 2: Anti-inflammatory Research

In a controlled study involving animal models, several imidazole derivatives were tested for their anti-inflammatory properties using paw edema methods. The most promising compound showed a reduction in inflammation comparable to established anti-inflammatory drugs like diclofenac, indicating its potential for further development as a therapeutic agent .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
Medicinal ChemistryAntimicrobial agentsEffective against various bacterial strains
Anti-inflammatory agentsComparable efficacy to existing anti-inflammatory drugs
Material SciencePolymer synthesisEnhances thermal/mechanical properties
CatalysisStabilizes metal catalysts

Mechanism of Action

The mechanism of action of 1-(but-3-yn-1-yl)-2-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding.

Comparison with Similar Compounds

    1-(prop-2-yn-1-yl)-2-methyl-1H-imidazole: Similar structure but with a prop-2-yn-1-yl group instead of but-3-yn-1-yl.

    1-(but-3-yn-1-yl)-2-ethyl-1H-imidazole: Similar structure but with an ethyl group at position 2 instead of a methyl group.

    1-(but-3-yn-1-yl)-4-methyl-1H-imidazole: Similar structure but with a methyl group at position 4 instead of position 2.

Uniqueness: 1-(but-3-yn-1-yl)-2-methyl-1H-imidazole is unique due to the specific positioning of the but-3-yn-1-yl and methyl groups, which confer distinct chemical reactivity and biological activity. The presence of the alkyne group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(but-3-yn-1-yl)-2-methyl-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and data.

Chemical Structure

The chemical structure of 1-(but-3-yn-1-yl)-2-methyl-1H-imidazole can be represented as follows:

C8H9N3\text{C}_8\text{H}_{9}\text{N}_3

This structure features an imidazole ring that contributes to its biological properties.

Antimicrobial Activity

Research indicates that 1-(but-3-yn-1-yl)-2-methyl-1H-imidazole exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.5 μg/mL
Candida albicans0.75 μg/mL

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of 1-(but-3-yn-1-y)-2-methyl-1H-imidazole has also been investigated. Preliminary evaluations have demonstrated cytotoxic effects against several cancer cell lines, indicating its possible application in cancer therapy.

Cell LineIC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)25

These values indicate that the compound may induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is crucial for its therapeutic potential. For instance, it has shown promising results as an inhibitor of phospholipase A2 and other relevant enzymes.

EnzymeInhibition (%) at 50 µM
Phospholipase A285
Topoisomerase I70

These findings suggest that the compound could be developed into a therapeutic agent targeting these enzymes .

The biological activity of 1-(but-3-yn-1-y)-2-methyl-1H-imidazole is attributed to its ability to interact with various biological targets. Its unique structure allows it to bind effectively with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction often involves non-covalent binding, which is essential for its efficacy as a drug candidate .

Case Studies

Several studies have highlighted the biological activity of imidazole derivatives, including 1-(but-3-yn-1-y)-2-methyl-1H-imidazole:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various imidazole derivatives against resistant strains of Staphylococcus aureus. The tested compound showed superior activity compared to traditional antibiotics, suggesting its potential role in combating antibiotic resistance .
  • Cytotoxicity Against Cancer Cells : In another investigation, the compound was tested on multiple cancer cell lines, revealing significant cytotoxic effects, particularly in HeLa cells where it induced apoptosis through the activation of caspase pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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